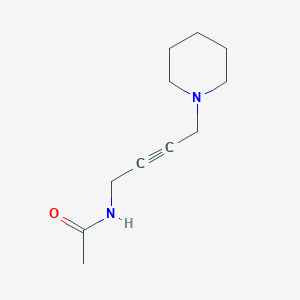

N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been studied extensively . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications

Anticancer Applications

N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide: derivatives have been studied for their potential as anticancer agents. The piperidine moiety is a common feature in many pharmacologically active compounds, and its incorporation into drug designs has been associated with significant anticancer activity. These compounds can interact with various cellular targets, disrupting cancer cell proliferation and inducing apoptosis .

Antimicrobial and Antifungal Effects

The piperidine ring system is known to contribute to antimicrobial and antifungal efficacy. Derivatives of N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide have been explored for their use in treating infections caused by resistant strains of bacteria and fungi, offering a new avenue for antibiotic and antifungal drug development .

Neuroprotective Properties

Research has indicated that piperidine derivatives may exhibit neuroprotective properties, making them candidates for the treatment of neurodegenerative diseases such as Alzheimer’s. These compounds can modulate neurotransmitter systems and provide protection against neurotoxicity .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory potential of piperidine derivatives is well-documented. These compounds can be designed to modulate pain pathways and inflammatory responses, providing relief from chronic pain and inflammatory conditions .

Antihypertensive Effects

Piperidine derivatives have been investigated for their cardiovascular effects, particularly in the management of hypertension. They can act on various pathways to reduce blood pressure and have been proposed as a basis for new antihypertensive medications .

Antiviral and Antimalarial Activity

The structural flexibility of the piperidine ring allows for the creation of compounds with antiviral and antimalarial activities. These derivatives can interfere with the life cycle of viruses and parasites, offering potential treatments for diseases like HIV and malaria .

Future Directions

The future directions for the research and development of piperidine derivatives, including “N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name |

N-(4-piperidin-1-ylbut-2-ynyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-11(14)12-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,7-10H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRGQQAGFNOICF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC#CCN1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2966127.png)

![3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2966128.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2966129.png)

![N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2966130.png)

![1-Adamantyl{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2966131.png)

![2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2966135.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2966136.png)